Cas no 31482-04-9 (2-(2-Methoxyethoxy)ethanamine oxalate)

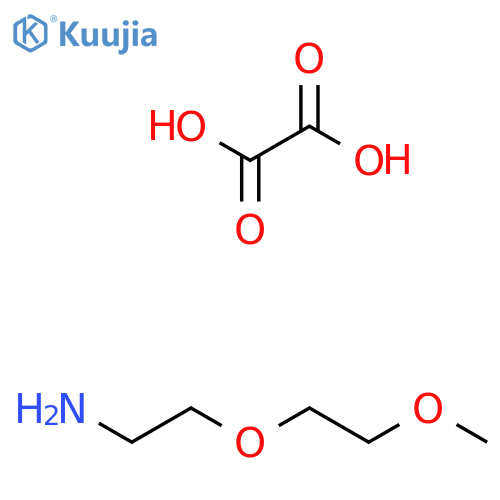

31482-04-9 structure

商品名:2-(2-Methoxyethoxy)ethanamine oxalate

CAS番号:31482-04-9

MF:C7H15NO6

メガワット:209.19710278511

CID:4712575

2-(2-Methoxyethoxy)ethanamine oxalate 化学的及び物理的性質

名前と識別子

-

- 2-(2-Methoxyethoxy)ethanamine oxalate

-

- インチ: 1S/C5H13NO2.C2H2O4/c1-7-4-5-8-3-2-6;3-1(4)2(5)6/h2-6H2,1H3;(H,3,4)(H,5,6)

- InChIKey: DHUYDVILPFYCTG-UHFFFAOYSA-N

- ほほえんだ: O(CCN)CCOC.OC(C(=O)O)=O

計算された属性

- 水素結合ドナー数: 3

- 水素結合受容体数: 7

- 重原子数: 14

- 回転可能化学結合数: 6

- 複雑さ: 113

- トポロジー分子極性表面積: 119

2-(2-Methoxyethoxy)ethanamine oxalate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A449039747-5g |

2-(2-Methoxyethoxy)ethanamine oxalate |

31482-04-9 | 97% | 5g |

$1042.00 | 2023-09-02 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1733066-5g |

2-(2-Methoxyethoxy)ethan-1-amine oxalate |

31482-04-9 | 98% | 5g |

¥9702.00 | 2024-08-02 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1733066-1g |

2-(2-Methoxyethoxy)ethan-1-amine oxalate |

31482-04-9 | 98% | 1g |

¥3234.00 | 2024-08-02 |

2-(2-Methoxyethoxy)ethanamine oxalate 関連文献

-

Shimou Chen,Hong En Lim,Yasumitsu Miyata,Ryo Kitaura,Yoshio Bando,Dmitri Golberg,Hisanori Shinohara Chem. Commun., 2011,47, 10368-10370

-

Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405

-

Yoshiteru Itagaki,Ramakant M. Kadam,Anders Lund,Einar Sagstuen,Janina Goslar Phys. Chem. Chem. Phys., 2000,2, 37-42

-

D. Pla,M. Salleras,A. Morata,I. Garbayo,M. Gerbolés,N. Sabaté,N. J. Divins,A. Casanovas,J. Llorca,A. Tarancón Lab Chip, 2016,16, 2900-2910

-

Rui Xiong,Naihua Miao,Yan-Ling Li,Jian Zhou,Yuanchun Pan,Cuilian Wen,Bo Wu,Zhimei Sun RSC Adv., 2017,7, 8936-8943

31482-04-9 (2-(2-Methoxyethoxy)ethanamine oxalate) 関連製品

- 1993365-96-0(2-{[(1S,2S)-2-Hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol)

- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)

- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)

- 1965308-73-9(4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate)

- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)

- 1848867-70-8(1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol)

- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)

- 1806145-50-5(6-Amino-3-(aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine)

- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)

- 313233-36-2(N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量